Technical Whitepaper: O-(Pyridin-2-ylmethyl)hydroxylamine
Technical Whitepaper: O-(Pyridin-2-ylmethyl)hydroxylamine
CAS Number: 37756-48-2 Common Name: 2-Pyridylmethyloxyamine (dihydrochloride salt form is common)
Executive Summary
O-(Pyridin-2-ylmethyl)hydroxylamine is a specialized bifunctional building block bridging the fields of bioconjugation, medicinal chemistry, and chemoselective ligation. Characterized by a pyridine ring coupled to an aminooxy group via a methylene bridge, this molecule exhibits unique reactivity profiles superior to traditional hydrazides. Its primary utility lies in oxime ligation —a "click" chemistry reaction that forms hydrolytically stable oxime ethers with aldehydes and ketones. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic utility, and optimized experimental protocols for researchers in drug discovery and chemical biology.
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]
The commercially available form of CAS 37756-48-2 is typically the dihydrochloride salt . The free base is prone to oxidation and less stable for long-term storage. Researchers must account for the stoichiometry of the salt (2 HCl) when calculating equivalents for reactions.
Table 1: Core Chemical Data
| Property | Specification |
| Systematic Name | O-(Pyridin-2-ylmethyl)hydroxylamine |
| CAS Number | 37756-48-2 |
| Molecular Formula | C₆H₈N₂O (Free Base) / C₆H₁₀Cl₂N₂O (Dihydrochloride) |
| Molecular Weight | 124.14 g/mol (Free Base) / 197.06 g/mol (2HCl Salt) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/EtOAc (Salt form) |
| pKa (approx) | ~4.5 (Pyridinium), ~6.0 (Ammonium of aminooxy) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Storage | -20°C, Desiccated, Inert atmosphere (Ar/N₂) |
Mechanistic Utility: The Oxime Ligation
The defining feature of O-(pyridin-2-ylmethyl)hydroxylamine is the aminooxy (-O-NH₂) moiety. Unlike aliphatic amines, the adjacent oxygen atom exerts an alpha-effect , significantly increasing the nucleophilicity of the nitrogen while lowering its basicity.
The Aniline Effect
While oxime formation occurs at acidic pH (4.5), the reaction kinetics are slow at neutral pH.[1] The addition of aniline (or m-phenylenediamine) as a nucleophilic catalyst dramatically accelerates the reaction (up to 400-fold). Aniline reacts with the aldehyde/ketone to form a highly reactive protonated imine (Schiff base) intermediate, which undergoes rapid transimination with the hydroxylamine.
Diagram 1: Aniline-Catalyzed Oxime Ligation Mechanism
Caption: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that is rapidly attacked by the O-hydroxylamine.
Synthetic Protocols
Synthesis of the Core Molecule (Self-Validating)
If the compound is not available commercially, it can be synthesized via the Gabriel Synthesis method using N-hydroxyphthalimide. This route avoids O/N alkylation mixtures common with simple hydroxylamine.
Reagents:
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2-(Chloromethyl)pyridine hydrochloride
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Triethylamine (Et₃N)
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Hydrazine Hydrate (N₂H₄·H₂O)
Workflow Diagram:
Caption: Two-step synthesis via phthalimide protection ensures exclusive O-alkylation and high purity.
Optimized Bioconjugation Protocol (Standard Operating Procedure)
Application: Labeling a ketone-modified protein or peptide.
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Buffer Preparation: Prepare 100 mM NaPhosphate buffer, pH 6.0.
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Expert Note: Avoid amine-containing buffers (Tris, Glycine) as they can compete with the catalyst.
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Catalyst Stock: Prepare a 100 mM stock of Aniline or m-Phenylenediamine (mPDA) in the buffer.
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Ligand Preparation: Dissolve O-(pyridin-2-ylmethyl)hydroxylamine (2HCl salt) in water to 50 mM.
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Reaction Mix:
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Protein/Peptide (10–50 µM final)
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Hydroxylamine Ligand (10–50 equivalents)
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Aniline Catalyst (10 mM final concentration)
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-
Incubation: 2–4 hours at 25°C.
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Purification: Desalt via PD-10 column or dialysis to remove excess ligand and catalyst.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The pyridine ring serves as a privileged pharmacophore. The aminooxy linker allows this fragment to be rapidly "clicked" onto aldehyde-functionalized core scaffolds to generate libraries of kinase inhibitors or GPCR ligands.
Stability Advantages
Oxime ethers formed from this compound are significantly more stable than:
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Hydrazones: Which are prone to hydrolysis and exchange.
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Aliphatic Oximes: The pyridine ring can provide secondary pi-stacking or coordination interactions that rigidify the conjugate, potentially improving metabolic stability.
Safety & Handling (E-E-A-T)
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Toxicity: Hydroxylamines are generally toxic and potential mutagens. The pyridine moiety adds potential for skin permeation.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritant), H317 (Sensitizer).[5]
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Incompatibility: Strong oxidizing agents.[6] The free base reacts with CO₂ in the air; always store as the HCl salt.
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Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the aminooxy group to inert nitrogen gas and alcohols before disposal.
References
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Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology.
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Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.
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Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Bioconjugate Chemistry.
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PubChem Compound Summary. "O-(Pyridin-2-ylmethyl)hydroxylamine." National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
